Fmoc-D-精氨酸(Mts)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

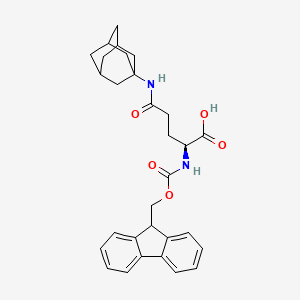

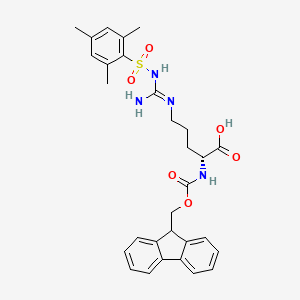

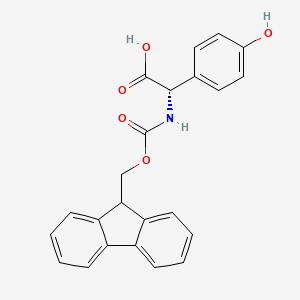

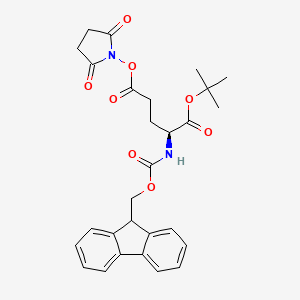

Fmoc-D-Arg(Mts)-OH, also known as Fmoc-D-Arg(Mts)-OH, is a useful research compound. Its molecular formula is C30H34N4O6S and its molecular weight is 578.69. The purity is usually 95%.

BenchChem offers high-quality Fmoc-D-Arg(Mts)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Arg(Mts)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肽合成和水凝胶形成

Fmoc 保护的氨基酸,包括类似于 Fmoc-D-Arg(Mts)-OH 的氨基酸,是肽合成和水凝胶形成中不可或缺的。这些化合物用于创建模拟细胞外基质的自组装材料,促进细胞培养应用。例如,多组分二肽水凝胶,包括 Fmoc 保护的氨基酸,已被证明通过模拟纤连蛋白的整合素结合 RGD 肽来支持 NIH 3T3 成纤维细胞的存活和生长 (Liyanage 等,2015)。

抗菌和抗炎应用

基于肽和氨基酸的纳米技术的进步导致了用于抗菌和抗炎目的的 Fmoc 修饰自组装结构单元的开发。研究表明了由 Fmoc 保护的氨基酸形成的纳米组装体的抗菌能力,突出了它们在为生物医学应用创造增强复合材料方面的潜力 (Schnaider 等,2019)。

肽合成中的挑战

Fmoc 保护的氨基酸在固相肽合成 (SPPS) 中的掺入提出了特定的挑战,例如偶联效率低,以及需要仔细选择正交保护基团以确保肽链组装成功。例如,Fmoc-Dab(Mtt)-OH 在 SPPS 中显示出异常差的偶联效率,这突出了选择合适的偶联试剂和方案以实现 Fmoc 保护的氨基酸完全掺入的重要性 (Lam 等,2022)。

作用机制

Target of Action

Fmoc-D-Arg(Mts)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the 9-fluorenylmethyloxycarbonyl (Fmoc) group promote the association of building blocks, making it a crucial component in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through unique interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-Arg(Mts)-OH are primarily related to the self-assembly of peptides . The compound can influence the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly .

Pharmacokinetics

The compound’s self-assembly features and potential applications suggest that these properties could be influenced by its inherent hydrophobicity and aromaticity .

Result of Action

The molecular and cellular effects of Fmoc-D-Arg(Mts)-OH’s action are primarily seen in its ability to promote the self-assembly of peptides . This results in the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .

生化分析

Biochemical Properties

Fmoc-D-Arg(Mts)-OH interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to self-assembly . This self-assembly is a result of unique interactions, including van der Waals forces, hydrogen bonding, and π–π stacking .

Cellular Effects

Fmoc-D-Arg(Mts)-OH influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of Fmoc-D-Arg(Mts)-OH at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group’s hydrophobicity and aromaticity play a crucial role in these interactions .

属性

IUPAC Name |

(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMUQIZIPLJEHW-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

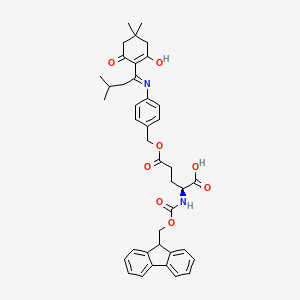

![(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate](/img/structure/B613467.png)